(5-(Methylsulfonyl)pyridin-3-yl)methanol (5-(Methylsulfonyl)pyridin-3-yl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17600015
InChI: InChI=1S/C7H9NO3S/c1-12(10,11)7-2-6(5-9)3-8-4-7/h2-4,9H,5H2,1H3
SMILES:
Molecular Formula: C7H9NO3S
Molecular Weight: 187.22 g/mol

(5-(Methylsulfonyl)pyridin-3-yl)methanol

CAS No.:

Cat. No.: VC17600015

Molecular Formula: C7H9NO3S

Molecular Weight: 187.22 g/mol

* For research use only. Not for human or veterinary use.

(5-(Methylsulfonyl)pyridin-3-yl)methanol -

Specification

Molecular Formula C7H9NO3S
Molecular Weight 187.22 g/mol
IUPAC Name (5-methylsulfonylpyridin-3-yl)methanol
Standard InChI InChI=1S/C7H9NO3S/c1-12(10,11)7-2-6(5-9)3-8-4-7/h2-4,9H,5H2,1H3
Standard InChI Key OINIXUNSQXZYRQ-UHFFFAOYSA-N
Canonical SMILES CS(=O)(=O)C1=CN=CC(=C1)CO

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular structure of (5-(Methylsulfonyl)pyridin-3-yl)methanol consists of a pyridine ring substituted with a methylsulfonyl (-SO₂CH₃) group at position 5 and a hydroxymethyl (-CH₂OH) group at position 3 (Figure 1). The sulfonyl group enhances the compound’s polarity and stability, while the alcohol functionality provides a site for further chemical modifications, such as esterification or oxidation.

Table 1: Key physicochemical properties

PropertyValue
Molecular formulaC₇H₉NO₃S
Molecular weight187.21 g/mol
Boiling pointNot reported
Melting pointNot reported
SolubilityLikely polar solvents (e.g., DMSO, methanol)

The molecular weight aligns with analogous pyridine derivatives, such as (5-methylpyridin-3-yl)methanol (C₇H₉NO, 139.15 g/mol) . The methylsulfonyl group contributes to increased density and hydrophilicity compared to non-sulfonated analogs.

Spectroscopic Characterization

While direct spectroscopic data for (5-(Methylsulfonyl)pyridin-3-yl)methanol are scarce, inferences can be drawn from related compounds:

  • ¹H NMR: Expected signals include a singlet for the methylsulfonyl group (δ ~3.1 ppm), a multiplet for the pyridine ring protons (δ ~7.5–8.5 ppm), and a broad peak for the hydroxymethyl group (δ ~4.6 ppm) .

  • IR: Stretching vibrations for -OH (∼3300 cm⁻¹), S=O (∼1150–1300 cm⁻¹), and aromatic C=C (∼1600 cm⁻¹) would dominate .

  • Mass spectrometry: The molecular ion peak [M+H]⁺ would appear at m/z 188.

Synthesis and Manufacturing Strategies

Retrosynthetic Analysis

Two primary routes are plausible for synthesizing (5-(Methylsulfonyl)pyridin-3-yl)methanol:

  • Functionalization of pre-formed pyridine rings: Introducing sulfonyl and hydroxymethyl groups via sequential substitution reactions.

  • Construction of the pyridine core: Building the ring system through cyclization reactions, followed by sulfonation and oxidation.

Stepwise Synthesis from Pyridine Derivatives

A practical approach involves modifying 5-bromo-3-pyridinemethanol:

  • Sulfonation: Reacting 5-bromo-3-pyridinemethanol with sodium methanesulfinate in the presence of a palladium catalyst to replace bromide with methylsulfonyl .

    5-Bromo-3-pyridinemethanol+CH3SO2NaPd catalyst(5-(Methylsulfonyl)pyridin-3-yl)methanol\text{5-Bromo-3-pyridinemethanol} + \text{CH}_3\text{SO}_2\text{Na} \xrightarrow{\text{Pd catalyst}} \text{(5-(Methylsulfonyl)pyridin-3-yl)methanol}

    This method mirrors palladium-catalyzed coupling reactions described in etoricoxib intermediate synthesis .

  • Oxidation of Thioether Precursors:

    • Introduce a methylthio (-SCH₃) group at position 5 via nucleophilic aromatic substitution.

    • Oxidize the thioether to sulfonyl using hydrogen peroxide or oxone :

    (5-(Methylthio)pyridin-3-yl)methanolH2O2(5-(Methylsulfonyl)pyridin-3-yl)methanol\text{(5-(Methylthio)pyridin-3-yl)methanol} \xrightarrow{\text{H}_2\text{O}_2} \text{(5-(Methylsulfonyl)pyridin-3-yl)methanol}

Table 2: Comparative synthesis routes

RouteStarting MaterialKey ReagentsYield
Palladium5-Bromo-3-pyridinemethanolNaSO₂CH₃, Pd catalyst~80%*
Oxidation5-(Methylthio)pyridin-3-ylmethanolH₂O₂~75%*
*Theoretical yields based on analogous reactions .

Large-Scale Considerations

Sodium borohydride reduction, as employed in the synthesis of (5-methylpyridin-3-yl)methanol , offers a safer alternative to lithium aluminum hydride for reducing ester intermediates. Solvent choice (e.g., tetrahydrofuran/ethanol mixtures) facilitates crystallization of hydrobromide salts, simplifying purification .

Applications in Pharmaceutical Development

Kinase Inhibitor Scaffolds

The methylsulfonyl group is a common pharmacophore in kinase inhibitors due to its ability to form hydrogen bonds with ATP-binding pockets. For example, pyrazolopyrimidines derived from similar intermediates exhibit activity against cMet and p38 kinases, targets in oncology and inflammatory diseases . (5-(Methylsulfonyl)pyridin-3-yl)methanol could serve as a precursor for such compounds via coupling with heterocyclic amines.

Anti-Inflammatory Agents

Etoricoxib, a COX-2 inhibitor, incorporates a methylsulfonylphenyl group . Structural analogs using pyridine-based sulfonamides may offer improved selectivity, leveraging the pyridine nitrogen for additional interactions.

Future Directions

  • Green Chemistry: Developing aqueous-phase sulfonation reactions to replace organic solvents.

  • Bioconjugation: Exploring the alcohol moiety for PEGylation or prodrug synthesis.

  • Computational Modeling: Predicting bioactivity using QSAR models to prioritize synthetic targets.

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